molecular formula C30H28ClN3O4S B3891457 ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3891457
M. Wt: 562.1 g/mol
InChI Key: ICCWAKTUEASIHF-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, chlorophenyl derivatives, and thiazolopyrimidine precursors. The key steps may involve:

    Condensation Reactions: Combining pyrrole derivatives with chlorophenyl compounds under acidic or basic conditions.

    Cyclization: Formation of the thiazolopyrimidine ring through intramolecular cyclization reactions.

    Esterification: Introduction of the ethyl ester group through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Cell Signaling: Studied for its effects on cell signaling pathways and gene expression.

Medicine

    Drug Development: Explored as a lead compound for developing new drugs targeting cancer, inflammation, and infectious diseases.

    Pharmacokinetics: Analyzed for its absorption, distribution, metabolism, and excretion properties in biological systems.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to changes in cellular functions and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrrole Derivatives: Compounds containing the pyrrole ring with various functional groups.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups attached to different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

ethyl (2Z)-2-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN3O4S/c1-6-38-29(36)26-18(3)32-30-34(27(26)20-7-13-24(37-5)14-8-20)28(35)25(39-30)16-21-15-17(2)33(19(21)4)23-11-9-22(31)10-12-23/h7-16,27H,6H2,1-5H3/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCWAKTUEASIHF-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (2Z)-2-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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